molecular formula C27H26N2O3 B3647809 1-[1,3-bis(2-hydroxybenzyl)-2-imidazolidinyl]-2-naphthol

1-[1,3-bis(2-hydroxybenzyl)-2-imidazolidinyl]-2-naphthol

Cat. No.: B3647809
M. Wt: 426.5 g/mol
InChI Key: ZWSYTWUZDWRHIQ-UHFFFAOYSA-N
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Description

The compound seems to be related to a class of compounds known as bis-hydroxybenzyl derivatives . These compounds are often found in medicinal plants and have been studied for their potential therapeutic effects .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic methods and single crystal X-ray diffraction .


Chemical Reactions Analysis

Again, while specific chemical reactions involving “1-[1,3-bis(2-hydroxybenzyl)-2-imidazolidinyl]-2-naphthol” are not available, related compounds have been studied for their reactivity. For example, N2O2 tripodal tetradentate ligands derived from di-/tetra-tert-butyl substituted 2-[bis(2-hydroxybenzyl)aminomethyl]X (X = pyridine and benzimidazole) have been used to form complexes with transition metal ions .

Safety and Hazards

While specific safety and hazard information for “1-[1,3-bis(2-hydroxybenzyl)-2-imidazolidinyl]-2-naphthol” is not available, similar compounds have safety data sheets available that provide information on potential hazards, safe handling, and emergency procedures .

Future Directions

The future directions of research in this area could involve further exploration of the therapeutic potential of these compounds, their synthesis, and their interactions with other molecules .

Properties

IUPAC Name

1-[1,3-bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3/c30-23-11-5-2-8-20(23)17-28-15-16-29(18-21-9-3-6-12-24(21)31)27(28)26-22-10-4-1-7-19(22)13-14-25(26)32/h1-14,27,30-32H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSYTWUZDWRHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2O)C3=C(C=CC4=CC=CC=C43)O)CC5=CC=CC=C5O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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